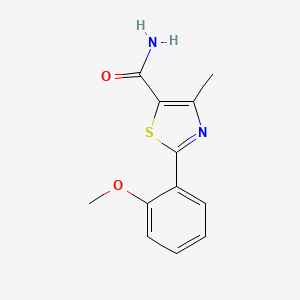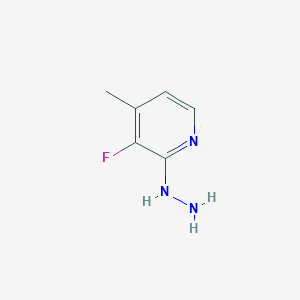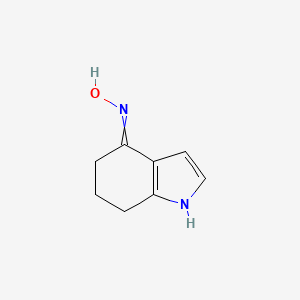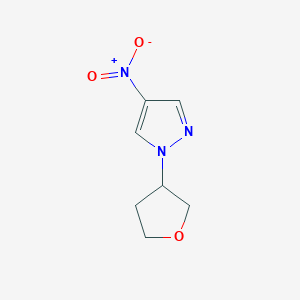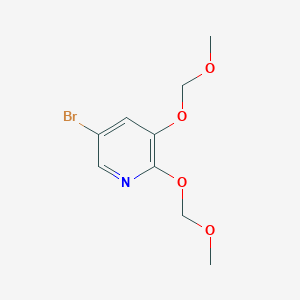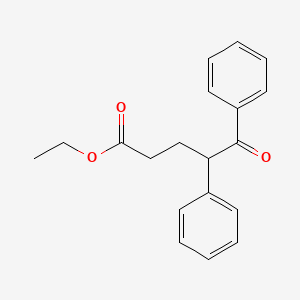![molecular formula C13H28O2Si B8782280 Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B8782280.png)
Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
概述
描述
Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-: is an organic compound that features a cyclohexyl ring substituted with a methanol group and a tert-butyl-dimethyl-silanyloxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The reaction proceeds as follows:
Starting Material: Cyclohexanol
Reagent: tert-Butyl-dimethylsilyl chloride
Base: Imidazole or triethylamine
Solvent: Dichloromethane or tetrahydrofuran
Reaction Conditions: Anhydrous, room temperature
Industrial Production Methods: Industrial production of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: The silyl ether group can be selectively cleaved under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanal
Reduction: Cyclohexylmethanol derivatives
Substitution: Cyclohexanol
科学研究应用
Chemistry:
Protecting Group: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing selective reactions to occur at other sites in the molecule.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to modify biomolecules for various applications, including drug delivery and diagnostic imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs and drug delivery systems.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
作用机制
Molecular Targets and Pathways: The mechanism of action of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other sites in the molecule, facilitating complex synthetic transformations.
相似化合物的比较
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
- tert-Butyl(4-chlorobutoxy)dimethylsilane
Uniqueness: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is unique due to its combination of a cyclohexyl ring and a tert-butyl-dimethyl-silanyloxy group. This combination imparts unique steric and electronic properties, making it a valuable compound in organic synthesis and materials science.
属性
分子式 |
C13H28O2Si |
|---|---|
分子量 |
244.44 g/mol |
IUPAC 名称 |
[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12,14H,6-10H2,1-5H3 |
InChI 键 |
VKTXUPYHLPUYHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
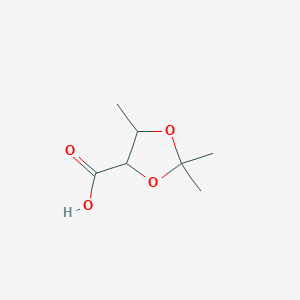
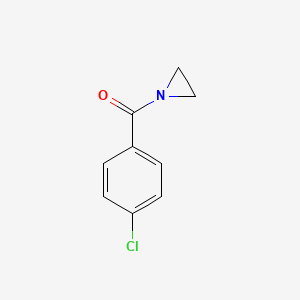


![1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione](/img/structure/B8782224.png)
![1-[2-(Hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B8782238.png)
